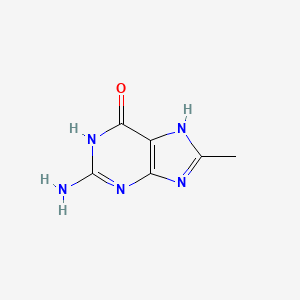
8-Methylguanine
Descripción general
Descripción
8-Methylguanine is a modified nucleoside . It has been synthesized and its structures and thermodynamic properties have been investigated . Introduction of 8-Methylguanine into DNA sequences markedly stabilizes the Z conformation under low salt conditions .
Synthesis Analysis
Various oligonucleotides containing 8-Methylguanine have been synthesized . The synthesis involves a multi-step reaction with two steps: 82 percent / PPh 3 / o-xylene / 24 h / Heating .Molecular Structure Analysis
The hexamer d (CGC [m 8 G]CG) 2 adopts a Z structure with all guanines in the syn conformation . The refined NMR structure is very similar to the Z form crystal structure of d (CGCGCG) 2, with a root mean square deviation of 0.6 between the two structures .Chemical Reactions Analysis
The formation of 8-Methylguanine suggests a possible role for carbon-centered radicals as DNA-alkylating agents . The presence of 8-Methylguanine in d (CGC [m 8 G]CG) 2 stabilizes the Z conformation by at least ΔG = −0.8 kcal/mol relative to the unmodified hexamer .Aplicaciones Científicas De Investigación
Stabilization of Z-DNA Conformation
8-Methylguanine (m8G) when introduced into DNA sequences, markedly stabilizes the Z conformation under low salt conditions . The hexamer d (CGC [m8G]CG) 2 exhibits a CD spectrum characteristic of the Z conformation under physiological salt conditions . This suggests that the chemically less reactive m8G base is a useful agent for studying molecular interactions of Z-DNA or other DNA structures that incorporate syn-G conformation .
Thermodynamic Properties of Oligonucleotides
Various oligonucleotides containing 8-methylguanine have been synthesized and their structures and thermodynamic properties investigated . The presence of m8G in d (CGC [m8G]CG) 2 stabilizes the Z conformation by at least ΔG = −0.8 kcal/mol relative to the unmodified hexamer .
Promotion of Left-Handed Helix
8-Methylguanine, along with L-nucleotides, acts cooperatively to promote a left-handed helix under physiological salt conditions . The central l2-sugar portion assumes a B* left-handed conformation (mirror-image of right-handed B-DNA) while its flanking d4-sugar portions adopt the known Z left-handed conformation .
Role in DNA Supercoiling Regulation
While the precise biological functions of Z-DNA have yet to be identified, its role in regulating DNA supercoiling has been amply demonstrated . The introduction of a methyl group at the guanine C8 position (8-methylguanine) remarkably stabilizes the Z conformation of short oligonucleotides of a variety of base sequences under low salt conditions .
Structural Constraint for Z Form DNA
The preparation and thermodynamic property of 8-methylguanine (8mG)-containing oligonucleotides were described . It was found that the introduction of a methyl group at the guanine C8 position remarkably stabilizes the Z conformation of short oligonucleotides of a variety of base sequences under low salt conditions .
Potential Tool for Structural and Biological Investigations
A large variety of DNA helices can be generated at low salt concentration by manipulating internal factors such as sugar configuration, duplex length, nucleotide composition, and base methylation . These helices can constitute powerful tools for structural and biological investigations, especially as they can be used in physiological conditions .
Mecanismo De Acción
Target of Action
The primary target of 8-Methylguanine is the DNA structure itself . It has been shown that the introduction of 8-Methylguanine into DNA sequences can markedly stabilize the Z conformation under low salt conditions .
Mode of Action
8-Methylguanine interacts with its targets, the DNA sequences, by stabilizing the Z conformation . This stabilization is achieved through the incorporation of 8-Methylguanine into the DNA sequences . The presence of 8-Methylguanine in the DNA sequence stabilizes the Z conformation by at least ΔG = -0.8 kcal/mol relative to the unmodified hexamer .
Biochemical Pathways
The biochemical pathways affected by 8-Methylguanine primarily involve the conformational changes in DNA. The presence of 8-Methylguanine in DNA sequences leads to a shift from the B-DNA conformation to the Z-DNA conformation . This shift in conformation can have downstream effects on DNA transcription and replication processes, although the precise biological functions of Z-DNA have yet to be identified .
Result of Action
The molecular and cellular effects of 8-Methylguanine’s action primarily involve changes in DNA structure. The presence of 8-Methylguanine in DNA sequences leads to a stabilization of the Z-DNA conformation
Action Environment
The action of 8-Methylguanine is influenced by environmental factors such as salt conditions. It has been shown that 8-Methylguanine can stabilize the Z conformation of DNA under low salt conditions . .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-8-methyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMEMUXTWZGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178334 | |
| Record name | 8-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylguanine | |
CAS RN |
23662-75-1 | |
| Record name | 8-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1496376.png)
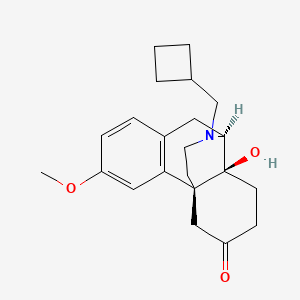

![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)
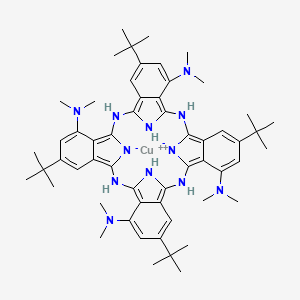
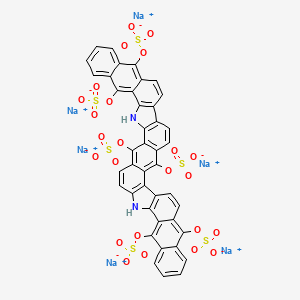
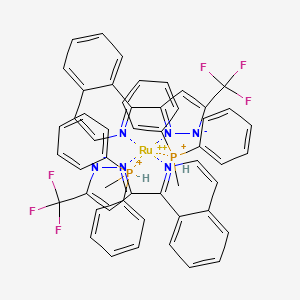
phenanthren]-10a'-ol](/img/structure/B1496395.png)
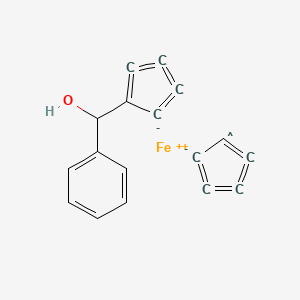
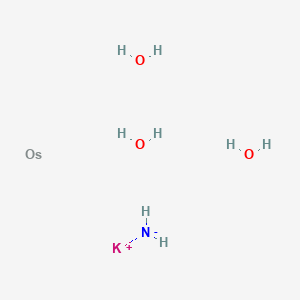
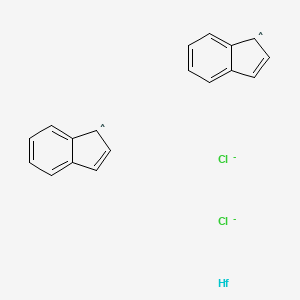
![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

